6-Cyclopropyl-2-methylquinoline

Description

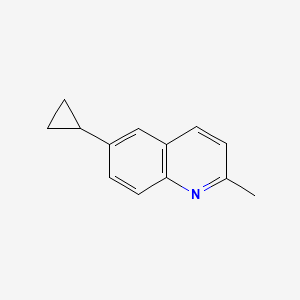

6-Cyclopropyl-2-methylquinoline is a quinoline derivative featuring a cyclopropyl substituent at the 6-position and a methyl group at the 2-position of the heterocyclic ring. Quinolines are aromatic heterocycles with a benzene ring fused to a pyridine ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties . The cyclopropyl group may enhance metabolic stability or modulate steric effects, while the methyl group could influence electronic properties or binding interactions .

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

6-cyclopropyl-2-methylquinoline |

InChI |

InChI=1S/C13H13N/c1-9-2-3-12-8-11(10-4-5-10)6-7-13(12)14-9/h2-3,6-8,10H,4-5H2,1H3 |

InChI Key |

GZVLSULCHVKNCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .

Scientific Research Applications

6-Cyclopropyl-2-methylquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 6-cyclopropyl-2-methylquinoline, we compare it with two analogs: 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline and 2-(2-methylpropyl)quinoline. Key differences in substituents, molecular properties, and applications are summarized below.

Table 1: Structural and Molecular Comparison

*Estimated based on molecular formula; exact data unavailable in provided evidence.

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing vs. The 2-methylpropyl group in 2-(2-methylpropyl)quinoline introduces steric bulk, which may reduce solubility but enhance hydrophobic interactions in drug-receptor binding .

Biological Activity

6-Cyclopropyl-2-methylquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antitumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

This compound features a quinoline backbone with a cyclopropyl group at the 6-position and a methyl group at the 2-position. This unique structure contributes to its biological activity and interaction with various biological targets.

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures to this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, quinolines have been shown to target DNA-replicating enzymes, such as topoisomerase I, leading to increased cytotoxicity in cancer cells .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that quinoline derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines are well-documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammation. This activity is relevant for the treatment of chronic inflammatory diseases, where controlling inflammation is crucial for patient outcomes .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : By affecting the cell cycle, these compounds can induce apoptosis in malignant cells.

- Membrane Disruption : Antimicrobial activity may arise from the ability of quinolines to disrupt bacterial cell membranes.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.